N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22-19(16-7-4-8-17(16)21-22)20-18(23)12-24-15-10-9-13-5-2-3-6-14(13)11-15/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEIHDVYVJKULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on various pharmacological properties supported by research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydrocyclopenta[c]pyrazole moiety and a naphthalene-derived ether. The molecular formula is , with a molecular weight of approximately 258.33 g/mol.
1. Antimicrobial Activity
Research indicates that compounds derived from pyrazole structures exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains. For instance, studies demonstrated that pyrazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Standard Control |
|---|---|---|
| Pyrazole Derivative | 8-16 | Ciprofloxacin (32) |
| Naphthalene Derivative | 4-8 | Tetracycline (16) |
2. Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models in rats revealed that compounds with similar structures can significantly reduce inflammation compared to controls such as indomethacin .
3. Alpha-Amylase Inhibition
Alpha-amylase inhibitors are crucial in managing diabetes by slowing carbohydrate digestion. Research has shown that pyrazole-based compounds can exhibit potent alpha-amylase inhibition. The compound's structural features enhance its binding affinity to the enzyme, leading to improved inhibitory activity compared to acarbose .
| Compound | Alpha-Amylase Inhibition (%) | Control |
|---|---|---|
| Naphthalene-Pyrazole Derivative | 70% | Acarbose (50%) |
4. Anticancer Activity
Preliminary studies suggest that the compound may have anticancer potential. In vitro assays on cancer cell lines such as RAW 264.7 indicated that similar pyrazole derivatives can inhibit nitric oxide secretion and demonstrate cytotoxic effects against tumor cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various naphthalene-pyrazole derivatives against clinical isolates. The results showed promising activity against resistant strains of bacteria.
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects through the measurement of cytokine levels in treated rats, demonstrating a significant reduction in pro-inflammatory markers.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide exhibit promising anticancer properties. For example, studies on related pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through targeting specific signaling pathways .
1.2 Anti-inflammatory Properties
In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The docking studies indicate that it can potentially bind effectively to the enzyme's active site, making it a candidate for further development as an anti-inflammatory agent .
Neuropharmacology
2.1 Neuroprotective Effects
The structural characteristics of this compound suggest potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases .
3.1 Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against various bacterial strains. The evaluation methods typically include disc diffusion assays to determine the efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that utilize readily available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Efficacy
In a study focusing on pyrazole derivatives similar to this compound, researchers evaluated its effects on several cancer cell lines including SNB-19 and OVCAR-8. The results showed a percent growth inhibition exceeding 85%, indicating strong anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
Another study utilized molecular docking techniques to explore the binding affinity of this compound to the 5-lipoxygenase enzyme. The findings suggested that modifications in the naphthalene moiety could enhance its inhibitory capacity against inflammation-related pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s cyclopenta[c]pyrazole core distinguishes it from analogs with triazole, indole, or pyrimidine-based scaffolds. Below is a comparative analysis of key derivatives:
Key Observations :
- Cytotoxicity: The morpholinoethyl analog () exhibits cytotoxicity comparable to cisplatin (3.16 µM vs. 3.32 µM), suggesting that the naphthalenyloxy-acetamide moiety contributes to bioactivity regardless of the core heterocycle .
- Synthetic Complexity : Triazole derivatives () are synthesized via copper-catalyzed 1,3-dipolar cycloaddition, while cyclopenta[c]pyrazole derivatives (e.g., ) require multi-step coupling and purification .
Physicochemical Properties
- Hydrogen Bonding: The acetamide and pyrazole/triazole nitrogens provide H-bond donor/acceptor sites, critical for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
